Benzo[b]thiophene-2-carboxylic acid, 6-bromo-4-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzo[b]thiophene-2-carboxylic acid, 6-bromo-4-methyl- is a heterocyclic compound that belongs to the class of benzothiophenes These compounds are characterized by a fused benzene and thiophene ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzo[b]thiophene-2-carboxylic acid, 6-bromo-4-methyl- can be achieved through several methods. One common approach involves the cyclization of 2-chlorobenzaldehyde with 2-mercaptoacetonitrile, followed by bromination and methylation reactions . The reaction conditions typically involve the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of benzo[b]thiophene-2-carboxylic acid, 6-bromo-4-methyl- often involves large-scale synthesis using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Benzo[b]thiophene-2-carboxylic acid, 6-bromo-4-methyl- undergoes various chemical reactions, including:
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Hydrogen peroxide (H2O2) in acetic acid or m-chloroperbenzoic acid (m-CPBA) in dichloromethane (DCM).
Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) or sodium borohydride (NaBH4) in ethanol.
Substitution: Sodium azide (NaN3) in DMF or potassium cyanide (KCN) in DMSO.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
Benzo[b]thiophene-2-carboxylic acid, 6-bromo-4-methyl- has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of benzo[b]thiophene-2-carboxylic acid, 6-bromo-4-methyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression . The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Benzo[b]thiophene-2-carboxylic acid, 6-bromo-4-methyl- can be compared with other similar compounds, such as:
Benzo[b]thiophene-2-carboxylic acid: Lacks the bromine and methyl substituents, resulting in different reactivity and applications.
Benzo[b]thiophene-2-carboxamide:
Benzofuran-2-carboxylic acid: Similar structure but with an oxygen atom instead of sulfur, leading to different chemical behavior and applications.
The uniqueness of benzo[b]thiophene-2-carboxylic acid, 6-bromo-4-methyl- lies in its specific substituents, which confer distinct reactivity and potential for diverse applications in various fields.
Eigenschaften
CAS-Nummer |
826995-50-0 |
---|---|
Molekularformel |
C10H7BrO2S |
Molekulargewicht |
271.13 g/mol |
IUPAC-Name |
6-bromo-4-methyl-1-benzothiophene-2-carboxylic acid |
InChI |
InChI=1S/C10H7BrO2S/c1-5-2-6(11)3-8-7(5)4-9(14-8)10(12)13/h2-4H,1H3,(H,12,13) |
InChI-Schlüssel |
UNRHJKVSGNHAES-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC2=C1C=C(S2)C(=O)O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.